6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves the copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines . This method uses Cu(OTf)2 as a transition-metal catalyst and exhibits excellent catalytic efficiency, high functional group compatibility, and broad substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Cu(OTf)2 is commonly used as a catalyst in oxidative reactions involving this compound.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions at the amino group or the pyridine ring.
Major Products Formed
The major products formed from these reactions include dipyrimidine/dipyrazolo-fused pyridines and other heterocyclic derivatives .
Scientific Research Applications
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: This compound also acts as a CDK inhibitor and has shown significant antitumor activity.
5-amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar structural features and potential biological activities.
Uniqueness
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of pyrimidine and pyridine rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo oxidative cyclization and form complex fused heterocycles sets it apart from other similar compounds .
Properties
IUPAC Name |
6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-3-1-2-4-12-7/h1-5H,6,11H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJHPNZHNVHLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=CC(=O)NC2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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